(D-Ala7)-Angiotensin I/II (1-7)

Descripción general

Descripción

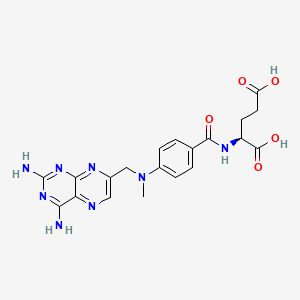

“(D-Ala7)-Angiotensin I/II (1-7)”, also known as asp-arg-val-tyr-ile-his-ala or A779 peptide, belongs to the class of organic compounds known as oligopeptides . It is a potent and selective angiotensin (1-7) antagonist .

Synthesis Analysis

The synthesis of “(D-Ala7)-Angiotensin I/II (1-7)” involves the sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH . It is a highly pure, synthetic, and biologically active peptide .Molecular Structure Analysis

The molecular weight of “(D-Ala7)-Angiotensin I/II (1-7)” is 872.98 Da and its molecular formula is C₃₉H₆₀N₁₂O₁₁ .Aplicaciones Científicas De Investigación

- G-Protein Coupled Receptors Research

- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in the study of G-Protein Coupled Receptors, specifically the Angiotensin II Receptors . It acts as a potent agonist of AT1R and an antagonist of the Angiotensin- (1-7) Mas Receptor .

- Methods of Application : The compound is applied to CHO-K1-mt Aequorin-Gα16 cells expressing Angiotensin AT1R. The response is detected by the elevation in aequorin derived fluorescence .

- Results or Outcomes : The application of 20 µM “(D-Ala7)-Angiotensin I/II (1-7)” resulted in approximately 65% activation of AT1R, which is equal to the response of Angiotensin II .

-

Protein Binding Studies

- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in protein binding studies . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

- Methods of Application : The compound is applied to proteins in a controlled environment and the binding affinity is measured using various techniques such as fluorescence spectroscopy .

- Results or Outcomes : The results of these studies help in understanding the interaction between “(D-Ala7)-Angiotensin I/II (1-7)” and other proteins, which is crucial for developing relationships between proteins and other cellular components .

-

Thrombosis Research

- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in thrombosis research . It has been found to decrease PAI-1 release from human umbilical vein endothelial cells .

- Methods of Application : The compound is applied to human umbilical vein endothelial cells and the release of PAI-1 is measured .

- Results or Outcomes : The application of “(D-Ala7)-Angiotensin I/II (1-7)” resulted in a decrease in PAI-1 release, which could have implications in the treatment of thrombosis .

-

Cardiovascular Research

- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in cardiovascular research . It has been found to decrease PAI-1 release from human umbilical vein endothelial cells , which could have implications in the treatment of cardiovascular diseases.

- Methods of Application : The compound is applied to human umbilical vein endothelial cells and the release of PAI-1 is measured .

- Results or Outcomes : The application of “(D-Ala7)-Angiotensin I/II (1-7)” resulted in a decrease in PAI-1 release .

-

Neuroscience Research

- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in neuroscience research . It is used in studies investigating the role of angiotensin receptors in the brain .

- Methods of Application : The compound is applied to neuronal cells in a controlled environment and the response is measured using various techniques such as fluorescence spectroscopy .

- Results or Outcomes : The results of these studies help in understanding the interaction between “(D-Ala7)-Angiotensin I/II (1-7)” and neuronal cells, which is crucial for developing relationships between proteins and other cellular components .

-

Pharmacological Research

- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in pharmacological research . It is used in studies investigating the pharmacological properties of angiotensin receptors .

- Methods of Application : The compound is applied to various cell lines in a controlled environment and the response is measured using various techniques such as fluorescence spectroscopy .

- Results or Outcomes : The results of these studies help in understanding the pharmacological properties of “(D-Ala7)-Angiotensin I/II (1-7)”, which is crucial for drug development .

Safety And Hazards

The safety data sheet for “(D-Ala7)-Angiotensin I/II (1-7)” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSZZUXDAPDPOR-NGIFJXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-Ala7)-Angiotensin I/II (1-7) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

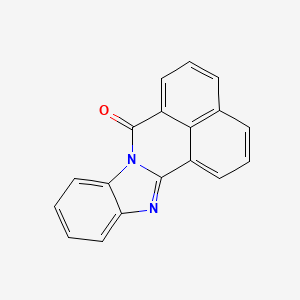

![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)